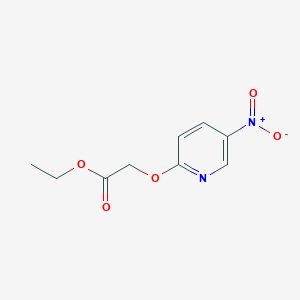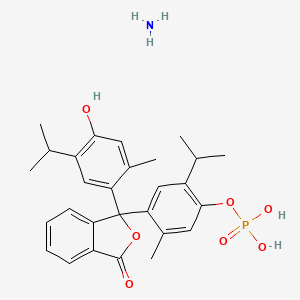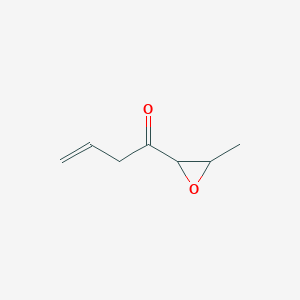
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an acetic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester typically involves the reaction of 5-nitro-2-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-Nitro-2-hydroxypyridine+Ethyl bromoacetateK2CO3,DMF(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 5-Amino-pyridin-2-yloxy-acetic acid ethyl ester.
Hydrolysis: (5-Nitro-pyridin-2-yloxy)-acetic acid.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release the active carboxylic acid, which may further interact with enzymes or receptors in biological systems.
類似化合物との比較
Similar Compounds
(5-Nitro-pyridin-2-yloxy)-acetic acid: Similar structure but lacks the ethyl ester group.
(5-Nitro-pyridin-2-yloxy)-methyl ester: Similar structure with a methyl ester group instead of an ethyl ester group.
(5-Nitro-pyridin-2-yloxy)-propyl ester: Similar structure with a propyl ester group.
Uniqueness
(5-Nitro-pyridin-2-yloxy)-acetic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester group can also affect its pharmacokinetic properties, making it a valuable compound for various applications.
特性
CAS番号 |
392670-15-4 |
|---|---|
分子式 |
C9H10N2O5 |
分子量 |
226.19 g/mol |
IUPAC名 |
ethyl 2-(5-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H10N2O5/c1-2-15-9(12)6-16-8-4-3-7(5-10-8)11(13)14/h3-5H,2,6H2,1H3 |
InChIキー |
KHWQMEYLAIAXFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=NC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)

![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)

![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)


![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)


